[(2,4-Dinitrophenyl)thio]acetic acid
Overview
Description
“[(2,4-Dinitrophenyl)thio]acetic acid” is a chemical compound with the molecular formula C8H7NO4S . It has an average mass of 213.210 Da and a monoisotopic mass of 213.009583 Da . It is also known by other names such as “[ (4-Nitrophenyl)sulfanyl]acetic acid” and "2- ( (4-nitrophenyl)thio)acetic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a thioacetic acid group . The benzene ring carries a nitro group, which contributes to the compound’s reactivity .Scientific Research Applications
Fluorescence Quenching Studies
[(2,4-Dinitrophenyl)thio]acetic acid and related dinitrophenols (DNPs) have been investigated for their fluorescence quenching properties, particularly in the context of tryptophan fluorescence. This research provides insights into the toxicity mechanisms of DNPs, as they are known to hinder proton translocation through mitochondrial membranes and inhibit oxidative phosphorylation. The fluorescence quenching properties of these compounds aid in understanding their toxicological effects (Huţanu & Pintilie, 2013).
Herbicide Research
Studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have explored its interaction with (2,4-dinitrophenyl)thio derivatives. The uptake and translocation of 2,4-D in plants, particularly in relation to dinitrophenols, have been analyzed to understand herbicidal action mechanisms (Sutton & Bingham, 1970).
Chromatography Applications
The 2,4-dinitrophenyl derivatives have been applied in thin-layer chromatography for separating steam-volatile amines. This technique is particularly useful in analyzing amines found in biological materials, offering an efficient method for the separation of these compounds (Ilert & Hartmann, 1972).
Micellar Liquid Chromatography
The use of (2,4-dinitrophenyl)thio derivatives in micellar liquid chromatography has been explored, with a focus on separating 2,4-dinitrophenyl amino acids. The introduction of aliphatic carboxylic acids as modifiers in the micellar eluent enhances the resolution of these derivatives, providing an effective method for their separation (Boichenko et al., 2007).
Medical Research
(2,4-Dinitrophenyl)thio derivatives have been synthesized and evaluated for their potential as alpha-amylase inhibitors, offering insights into new antidiabetic drug development. The inhibitory potential of these compounds was compared to standard drugs, showing promising results (Yousaf et al., 2019).
Safety and Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenylhydrazine, indicates that it is a flammable solid and harmful if swallowed . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound .
Mechanism of Action
Target of Action
It is chemically related to 2,4-dinitrophenol (2,4-dnp), which is known to uncouple oxidative phosphorylation . This suggests that [(2,4-Dinitrophenyl)thio]acetic acid may interact with similar targets involved in energy metabolism.
Mode of Action
2,4-dnp, a related compound, is known to disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation and increasing metabolic rate . It is plausible that this compound may have a similar mode of action.
Result of Action
If it acts similarly to 2,4-dnp, it could potentially increase metabolic rate and heat production at the cellular level by disrupting atp synthesis .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function of these biomolecules .
Cellular Effects
Related compounds such as 2,4-dinitrophenol have been shown to influence cell function by disrupting the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate .
Molecular Mechanism
Related compounds such as 2,4-dinitrophenol are known to act as mitochondrial uncouplers . They disrupt the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate .
Temporal Effects in Laboratory Settings
Related compounds such as 2,4-dinitrophenol have been shown to cause rapid increases in metabolic rate, followed by a gradual return to baseline levels .
Dosage Effects in Animal Models
Related compounds such as 2,4-dinitrophenol have been shown to cause dose-dependent increases in metabolic rate .
Metabolic Pathways
Related compounds such as 2,4-dinitrophenol are known to disrupt the electron transport chain in mitochondria, leading to increased heat production and metabolic rate .
Transport and Distribution
Related compounds such as 2,4-dinitrophenol are known to readily cross cell membranes due to their lipophilic nature .
Subcellular Localization
Related compounds such as 2,4-dinitrophenol are known to localize to the mitochondria, where they disrupt the proton gradient across the mitochondrial membrane .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6S/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPTRFZTKVALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275649 | |
Record name | NSC190577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32403-69-3 | |
Record name | NSC190577 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC190577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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